
tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C14H20N2O3 . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate” can be analyzed using various techniques such as 1H NMR, 13C NMR, MS, and FT-IR . Single crystals of the compound can be evaluated using X-ray diffraction (XRD), and the molecular structure can be optimized using density functional theory (DFT) at the B3LYP/6-311+G (2d, p) level .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate” include a molecular weight of 264.32 g/mol . The compound is a solid at room temperature .科学的研究の応用
Overview of tert-Butanesulfinamide in Synthesis
Chiral sulfinamides, particularly enantiopure tert-butanesulfinamide, have emerged as gold standards in the stereoselective synthesis of amines and their derivatives over the past two decades. They offer a versatile approach to asymmetric N-heterocycle synthesis, providing access to a variety of structurally diverse compounds such as piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are significant due to their presence in many natural products and therapeutically relevant molecules. The review by Philip et al. (2020) covers literature from 2010 to 2020, focusing on tert-butanesulfinamide-mediated synthesis via sulfinimines, underscoring its importance in the creation of biologically active compounds and potential drugs (Philip, Radhika, Saranya, & Anilkumar, 2020).
Influence of Metals on Biological Ligands
The study of metals' influence on the electronic system of biologically important molecules, including 3-pyridine carboxylic acids, reveals insights into how metals can perturb and stabilize the electronic systems of ligands. This understanding is crucial for comprehending the interactions between compounds and their biological targets, such as cell receptors or essential cell components. Lewandowski, Kalinowska, and Lewandowska (2005) provided a comprehensive review on this topic, suggesting ways in which metals affect the stability and reactivity of ligands, thereby impacting their biological activity (Lewandowski, Kalinowska, & Lewandowska, 2005).
Pyrrolidine in Drug Discovery
Pyrrolidine and its derivatives are extensively used in medicinal chemistry to develop treatments for various diseases. The pyrrolidine ring, owing to its sp3-hybridization, contributes significantly to the stereochemistry and three-dimensional coverage of molecules, enhancing their biological activity. Li Petri et al. (2021) reviewed bioactive molecules featuring the pyrrolidine ring, discussing their synthetic strategies, structure-activity relationships, and biological profiles. This work highlights the role of pyrrolidine in designing new compounds with diverse biological activities (Li Petri, Raimondi, Spanò, Holl, Barraja, & Montalbano, 2021).
Role of Proline and Pyrroline-5-carboxylate in Plant Defense
The metabolism of proline and pyrroline-5-carboxylate (P5C) plays a critical role in plant defense mechanisms against pathogens. Qamar, Mysore, and Senthil-Kumar (2015) reviewed the regulation of P5C levels in plants, especially during pathogen infection and abiotic stress. They explored how P5C synthesis and its metabolism contribute to resistance against invading pathogens, highlighting the importance of this pathway in developing disease-resistant plant varieties (Qamar, Mysore, & Senthil-Kumar, 2015).
特性
IUPAC Name |
tert-butyl 3-pyridin-2-yloxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-9-7-11(10-16)18-12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBUDAIEOISMCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647927 |
Source


|
| Record name | tert-Butyl 3-[(pyridin-2-yl)oxy]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate | |
CAS RN |
1224514-70-8 |
Source


|
| Record name | tert-Butyl 3-[(pyridin-2-yl)oxy]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B171164.png)
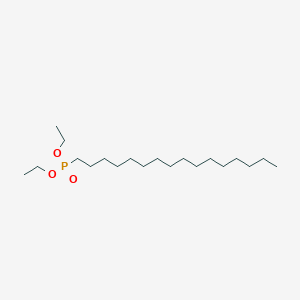
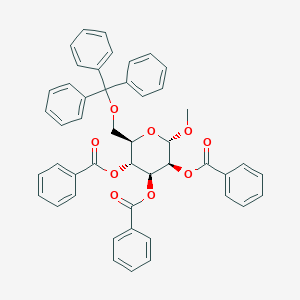
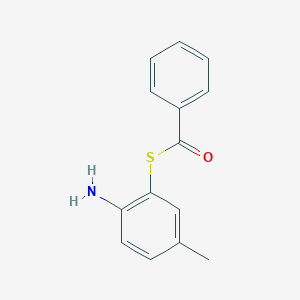
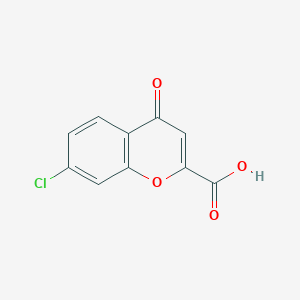

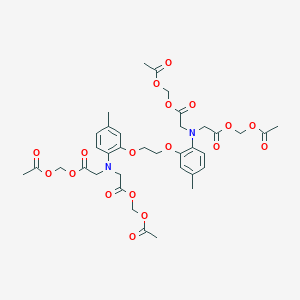
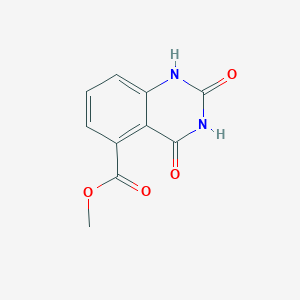
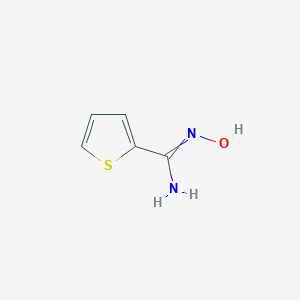
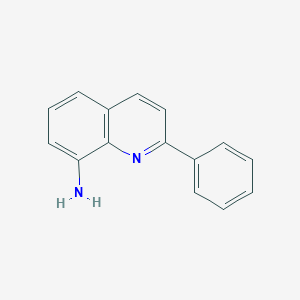
![(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene](/img/structure/B171224.png)
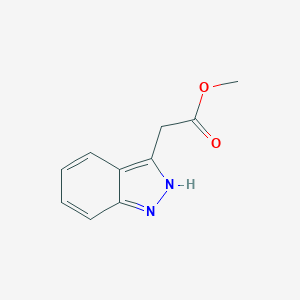
![2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine](/img/structure/B171232.png)
